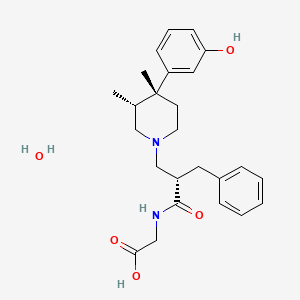

Alvimopan monohydrate

Übersicht

Beschreibung

Alvimopan monohydrate is a peripherally acting μ-opioid receptor antagonist. It is primarily used to accelerate the recovery of gastrointestinal function following bowel resection surgery. This compound is particularly effective in reducing postoperative ileus, a condition characterized by delayed gastrointestinal motility after surgery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alvimopan involves multiple steps, starting with the preparation of key intermediates. One common method includes the reaction of 4-phenylpiperidine with various reagents to form the desired product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: For industrial production, alvimopan is often prepared in solid form to enhance its bioavailability. The process involves dissolving chitosan in a medicinal solvent, adding alvimopan, and then using a glutaraldehyde aqueous solution. The mixture is then spray-dried to obtain alvimopan chitosan microspheres, which are further processed into tablets or capsules .

Analyse Chemischer Reaktionen

Key Reaction Steps

-

Peptide Coupling :

- (3R,4R)-1-[(2S)-2-benzyl-2-carboxylatoethyl]-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-ium reacts with isobutyl glycine p-toluene sulfonate in tetrahydrofuran (THF) under nitrogen.

- Reagents: Hydroxybenzotriazole hydrate (HOBt), triethylamine (TEA), and N,N-dicyclohexylcarbodiimide (DCC).

- Conditions: Stirred for 24 hours at room temperature, followed by cooling to 0°C .

- Acid-Base Extraction :

- Final Hydrolysis :

Yield and Purity

| Step | Yield (%) | Purity (HPLC) | Impurities | Source |

|---|---|---|---|---|

| Initial coupling | 70 | 94% | 3,4-DMP Mester (0.5%) | |

| Purified monohydrate | 90 | 99.85% | 2R-Alvimopan (0.02%) |

Purification and Crystallization

Crystallization is critical for achieving high-purity alvimopan monohydrate.

Methods

- DMF/n-Butanol System :

- Acetone Reflux :

Solubility Profile

| Solvent | Solubility (mg/mL) | Conditions | Source |

|---|---|---|---|

| Water (pH 3–9) | <0.1 | 25°C | |

| 0.1N NaOH | 10–25 | 25°C | |

| Ethanol/Water | Partially soluble | 20–25°C, pH 6.0–6.14 |

Hydrolysis and Degradation

Alvimopan undergoes pH-dependent hydrolysis:

Acidic Conditions

- In buffered solutions (pH 1.2), solubility increases to 1–5 mg/mL, facilitating protonation of the tertiary amine .

- Degradation products include 3,4-DMP acid (0.07%) under prolonged acidic exposure .

Basic Conditions

- Hydrolysis of the amide bond occurs in NaOH, producing (S)-2-benzyl-3-methylsulfonoxy alanyl acetic acid .

Metabolic Reactions

Alvimopan is metabolized by gut flora, not hepatic enzymes:

Primary Metabolite

- ADL 08-0011 : Formed via amide hydrolysis by intestinal bacteria.

Excretion Pathways

| Route | Percentage | Form Excreted | Source |

|---|---|---|---|

| Renal | 35% | Unchanged drug | |

| Biliary | >50% | Metabolite (feces) |

Stability and Storage

Wissenschaftliche Forschungsanwendungen

Clinical Applications

- Postoperative Ileus Management

-

Enhanced Recovery After Surgery Protocols

- In enhanced recovery protocols for colorectal surgery, alvimopan has demonstrated significant benefits. A study involving 660 patients indicated that those receiving alvimopan experienced a faster return of bowel function and shorter hospital stays compared to those who did not receive the drug . The adjusted analysis showed a reduction in postoperative ileus rates and overall hospital costs .

-

Cost-Effectiveness

- Research indicates that alvimopan not only improves clinical outcomes but also reduces hospital costs. A retrospective cohort study found that patients treated with alvimopan had a mean length of stay that was 1.8 days shorter and incurred lower hospital costs compared to those who did not receive the drug .

Table 1: Summary of Clinical Outcomes with Alvimopan Use

| Study | Population | Key Findings | Statistical Significance |

|---|---|---|---|

| Obokhare et al. (2014) | 100 patients undergoing laparoscopic colectomy | Reduced incidence of postoperative ileus (4% vs 12%) | P = 0.04 |

| Multivariable Analysis (2013) | 660 colorectal surgery patients | Faster return of bowel function (0.6 days) and shorter hospital stay (1.6 days) | P < 0.01 |

| Surgical Care Outcomes Assessment Program (2016) | 14,781 patients | Mean LOS shorter by 0.9 days and reduced costs by $636 | P < 0.01 |

Detailed Case Study: Enhanced Recovery Protocols

In a comprehensive study evaluating the impact of alvimopan on enhanced recovery protocols, researchers analyzed data from multiple institutions over several years. The findings highlighted that patients receiving alvimopan had:

- A median hospital stay reduced by an average of 1 day.

- A lower incidence of complications such as urinary tract infections and Foley catheter re-insertion.

- A significant decrease in overall healthcare costs associated with postoperative care .

Adverse Effects and Considerations

While alvimopan is generally well-tolerated, potential adverse effects include dyspepsia, hypokalemia, back pain, and delayed micturition. Long-term use has been associated with an increased risk of myocardial infarction; thus, careful patient selection is crucial .

Wirkmechanismus

Alvimopan monohydrate acts by competitively binding to μ-opioid receptors in the gastrointestinal tract. This binding prevents the activation of these receptors by endogenous or exogenous agonists, thereby reducing gastrointestinal motility. The compound’s selectivity for peripheral receptors is due to its pharmacokinetics, which limit its ability to cross the blood-brain barrier .

Vergleich Mit ähnlichen Verbindungen

Methylnaltrexone: Another μ-opioid receptor antagonist used to treat opioid-induced constipation.

Naloxone: A non-selective opioid antagonist used to reverse opioid overdoses.

Naldemedine: Used to treat opioid-induced constipation by blocking opioid receptors in the gut

Uniqueness of Alvimopan: Alvimopan’s primary uniqueness lies in its high selectivity for peripheral μ-opioid receptors, which minimizes central nervous system effects. This makes it particularly effective for postoperative ileus without affecting opioid-mediated analgesia .

Biologische Aktivität

Alvimopan monohydrate is a peripherally acting mu-opioid receptor antagonist (PAM-OR) primarily utilized to enhance gastrointestinal recovery after bowel surgery. Its unique mechanism of action, pharmacokinetics, and clinical efficacy have been extensively studied, leading to its approval by the FDA for specific surgical applications.

Alvimopan selectively binds to mu-opioid receptors located in the gastrointestinal tract, counteracting the constipating effects often induced by opioid analgesics without affecting central nervous system pathways. This competitive antagonism helps restore normal gastrointestinal motility and secretion in patients who have undergone surgeries that may impair gut function due to opioid use .

Pharmacokinetics

- Chemical Formula : CHNOS

- Molecular Weight : Approximately 460.6 g/mol

- Bioavailability : Limited (6% average, ranging from 1% to 19%)

- Absorption : Rapidly absorbed with a time to maximum concentration (T) of about 2 hours post-administration .

- Dosing : Typically administered at doses of 6 mg or 12 mg, twice daily for up to 7 days post-surgery .

Clinical Efficacy

Numerous clinical trials have demonstrated the effectiveness of alvimopan in accelerating gastrointestinal recovery following bowel resection surgery. Key findings include:

- Accelerated Recovery : Alvimopan significantly reduced the time to gastrointestinal recovery (GI-3 endpoint), with hazard ratios indicating an increase in recovery speed by approximately 28% for the 6 mg dose and 38% for the 12 mg dose compared to placebo (P ≤ 0.001) .

- Reduced Hospital Stay : Patients treated with alvimopan experienced a reduction in postoperative morbidity and had shorter hospital stays, with an average decrease of approximately 1.6 days compared to control groups .

Table 1: Summary of Clinical Trials Involving Alvimopan

Adverse Effects

While alvimopan is generally well tolerated, some common adverse effects include:

- Nausea

- Vomiting

- Abdominal distention

Serious adverse reactions are rare, making it a favorable option for postoperative management .

Eigenschaften

IUPAC Name |

2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4.H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);1H2/t18-,20-,25+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTFUWQLHMJPFG-NABRLNOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160641 | |

| Record name | Alvimopan monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170098-38-1, 1383577-62-5 | |

| Record name | Alvimopan dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170098-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alvimopan monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383577625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alvimopan monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALVIMOPAN MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LAR2REDG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.